molecular formula C28H36N4O3S B570752 Lurasidone Piperazine N-Oxide CAS No. 1574569-32-6

Lurasidone Piperazine N-Oxide

Cat. No.: B570752
CAS No.: 1574569-32-6
M. Wt: 508.681
InChI Key: HFNFEWDWVQOXRX-CVTJIBDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lurasidone Piperazine N-Oxide typically involves the oxidation of Lurasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Lurasidone Piperazine N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to Lurasidone under specific conditions.

    Substitution: The piperazine ring allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Higher oxidation state derivatives

    Reduction: Lurasidone

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Lurasidone Piperazine N-Oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lurasidone: The parent compound, used for treating schizophrenia and bipolar disorder.

    Aripiprazole: Another atypical antipsychotic with a different mechanism of action.

    Quetiapine: Used for similar therapeutic purposes but with a distinct pharmacological profile.

Uniqueness

Lurasidone Piperazine N-Oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound, Lurasidone .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)31(27)16-20-5-1-2-6-21(20)17-32(35)13-11-30(12-14-32)26-22-7-3-4-8-23(22)36-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNFEWDWVQOXRX-CVTJIBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2C(=O)[C@H]3[C@@H]4CC[C@@H](C4)[C@H]3C2=O)C[N+]5(CCN(CC5)C6=NSC7=CC=CC=C76)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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